molecular formula C15H20O4 B8721919 1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione CAS No. 135099-97-7

1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione

Cat. No. B8721919
CAS RN: 135099-97-7
M. Wt: 264.32 g/mol
InChI Key: SQZBBBJJIMBYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione is a useful research compound. Its molecular formula is C15H20O4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

135099-97-7

Product Name

1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-4,4-dimethylpentane-1,3-dione

InChI

InChI=1S/C15H20O4/c1-15(2,3)14(17)9-11(16)10-6-7-12(18-4)13(8-10)19-5/h6-8H,9H2,1-5H3

InChI Key

SQZBBBJJIMBYIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 200 ml three-necked flask equipped with a mechanical stirrer, dropping funnel, reflux condenser, and a nitrogen-inlet tube, 2.45 gm (61 mmol) of 60% sodium hydride, 10 gm (51 mmol) of methyl 3,4-dimethoxybenzoate, and 100 ml of anhydrous tetrahydrofuran were mixed with stirring under nitrogen stream, and refluxed with heating while 6.1 gm (61 mmol) of pinacolone was added dropwise. The refluxing under heat was continued for 7 hours. After cooling the reaction mixture, 30 ml of 2N hydrochloric acid was added and the mixture was extracted twice with chloroform. The extract was dried over anhydrous sodium sulfate and the solvent was removed by evaporation to give a crude product. Hexane was added to the crude product and insoluble substances were filtered off. The filtrate was concentrated by evaporation, and recrystallization afforded 8.9 gm of the target compound as colorless needles (yield: 65%).
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
65%

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